molecular formula C22H42O4 B073825 Diisooctyl adipate CAS No. 1330-86-5

Diisooctyl adipate

Cat. No.: B073825
CAS No.: 1330-86-5
M. Wt: 370.6 g/mol
InChI Key: CJFLBOQMPJCWLR-UHFFFAOYSA-N
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Description

Diisooctyl adipate, also known as hexanedioic acid diisooctyl ester, is an organic compound with the molecular formula C22H42O4. It is a colorless, odorless liquid that is widely used as a plasticizer in the production of flexible plastics. This compound is known for its excellent low-temperature performance and is often used in applications requiring flexibility at low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisooctyl adipate is typically synthesized through the esterification of adipic acid with isooctanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated and water formed during the reaction is continuously removed .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Diisooctyl adipate primarily undergoes esterification and hydrolysis reactions. It can also undergo oxidation under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diisooctyl adipate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Utilized in the production of medical devices and pharmaceutical formulations requiring flexibility and low-temperature performance.

    Industry: Widely used in the manufacture of flexible plastics, lubricants, and coatings.

Mechanism of Action

The primary mechanism of action of diisooctyl adipate is its ability to act as a plasticizer. It works by embedding itself between the polymer chains of materials like polyvinyl chloride, reducing intermolecular forces and increasing flexibility. This results in enhanced plasticity and improved low-temperature performance of the final product .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its superior low-temperature performance and stability, making it particularly suitable for applications requiring flexibility in cold environments. Its unique combination of properties makes it a preferred choice in various industrial and scientific applications .

Properties

IUPAC Name

bis(6-methylheptyl) hexanedioate
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InChI

InChI=1S/C22H42O4/c1-19(2)13-7-5-11-17-25-21(23)15-9-10-16-22(24)26-18-12-6-8-14-20(3)4/h19-20H,5-18H2,1-4H3
Source PubChem
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InChI Key

CJFLBOQMPJCWLR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C
Source PubChem
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Molecular Formula

C22H42O4
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DSSTOX Substance ID

DTXSID60274043
Record name bis(6-Methylheptyl) adipate
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Molecular Weight

370.6 g/mol
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Physical Description

Light straw-colored liquid; [Hawley] Colorless or very pale amber liquid; [HSDB] Clear liquid; [MSDSonline]
Record name Diisooctyl adipate
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Boiling Point

205-220 °C @ 4 mm HG
Record name DIISOOCTYL ADIPATE
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Flash Point

210 °C (410 °F)
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Density

0.930 @ 20 °C
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Vapor Pressure

0.0000265 [mmHg], VP: Less than 0.12 mm Hg @ 150 °C
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Color/Form

COLORLESS OR VERY PALE AMBER LIQ

CAS No.

105-96-4, 1330-86-5
Record name Hexanedioic acid, 1,6-bis(6-methylheptyl) ester
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Melting Point

-70 °C
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Customer
Q & A

Q1: What is Diisooctyl Adipate (DIOA) primarily used for?

A: this compound (DIOA) is primarily recognized for its role as a plasticizer, particularly in the production of plastics, polymers, and synthetic ester oils. [, , , ]

Q2: How is DIOA synthesized?

A: DIOA is synthesized through an esterification reaction between adipic acid and isooctyl alcohol. This reaction is often catalyzed to improve efficiency. Various catalysts like polymer-supported titanates and activated carbon-supported para-toluenesulfonic acid have been investigated. [, , ]

Q3: What makes DIOA suitable as a plasticizer for synthetic ester oils?

A: Research indicates that DIOA, besides its plasticizing properties, exhibits favorable thermal stability and improves the oxidation resistance of synthetic ester oils. This makes it a potential multifunctional additive in these oils. []

Q4: Are there alternative catalysts for DIOA synthesis?

A: Yes, while polymer-supported titanates are effective, activated carbon-supported para-toluenesulfonic acid has also shown promising catalytic activity in DIOA synthesis. [, ]

Q5: Has DIOA been identified in natural sources?

A: Interestingly, DIOA has been identified as a component of the volatile oil extracted from Mallotus apelta and the longissimus muscle of certain pig breeds. [, ]

Q6: What is the significance of the presence of DIOA in canola honey?

A: A study analyzing the chemical composition of canola honey identified DIOA as one of the main aromatic compounds. This finding contributes to understanding the aroma profile of this honey variety. []

Q7: What analytical techniques are used to identify and quantify DIOA?

A: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify DIOA in various samples, including essential oils, food products, and biological samples. [, , , ]

Q8: What are the environmental implications of DIOA?

A: A study investigating the environmental impact of thiamethoxam, a pesticide, identified DIOA as an intermediate product of its biodegradation in soil. This highlights the importance of understanding the fate and potential effects of DIOA in the environment. []

Q9: Are there any concerns regarding the toxicity of DIOA?

A: While generally considered safe for its intended applications, more research is needed to fully understand the potential long-term effects of DIOA exposure. The study on thiamethoxam degradation highlights the need for continued monitoring of DIOA in environmental contexts. []

Q10: What research infrastructure and resources are important for studying DIOA?

A: Advanced analytical techniques like GC-MS are crucial for identifying and quantifying DIOA in complex mixtures. Computational chemistry tools can be used to model its interactions and predict potential biological activities. [, , , ]

Q11: What are the future directions for research on DIOA?

A: Further investigations into the biodegradability, toxicology, and potential long-term effects of DIOA are crucial. Exploring alternative catalysts for its synthesis with a focus on sustainability and environmental friendliness is also important. []

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